molecular formula C22H23N3O5S B11628483 methyl 4-({(2Z)-3-ethyl-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

methyl 4-({(2Z)-3-ethyl-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

Cat. No.: B11628483
M. Wt: 441.5 g/mol
InChI Key: VUJNONPQHFNAHH-UHFFFAOYSA-N
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Description

Methyl 4-({(2Z)-3-ethyl-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is a complex organic compound with a unique structure that includes a thiazinan ring, a benzoate ester, and a methoxyphenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({(2Z)-3-ethyl-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenyl isocyanate with an appropriate thiazinan derivative, followed by esterification with methyl benzoate. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({(2Z)-3-ethyl-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-({(2Z)-3-ethyl-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-({(2Z)-3-ethyl-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({(2Z)-3-ethyl-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties.

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

methyl 4-[[3-ethyl-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C22H23N3O5S/c1-4-25-19(26)13-18(20(27)23-15-9-11-17(29-2)12-10-15)31-22(25)24-16-7-5-14(6-8-16)21(28)30-3/h5-12,18H,4,13H2,1-3H3,(H,23,27)

InChI Key

VUJNONPQHFNAHH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)C(=O)OC)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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